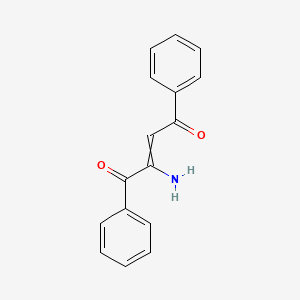

2-Amino-1,4-diphenylbut-2-ene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

43013-73-6 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-amino-1,4-diphenylbut-2-ene-1,4-dione |

InChI |

InChI=1S/C16H13NO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-11H,17H2 |

InChI Key |

BDGHULKJYZFEBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1,4 Diphenylbut 2 Ene 1,4 Dione and Its Structural Precursors

Direct Synthetic Approaches to 2-Amino-1,4-diphenylbut-2-ene-1,4-dione

Direct methods for the synthesis of this compound often involve the introduction of the amino group onto a pre-formed enedione scaffold. These approaches are advantageous for their convergency and potential for modularity.

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis due to the ability of gold complexes to activate π-systems towards nucleophilic attack under mild conditions. researchgate.net While a direct gold-catalyzed three-component synthesis of this compound has not been extensively detailed, related transformations provide a strong precedent for its feasibility. For instance, gold-catalyzed three-component reactions involving the coupling of alkenes, arylboronic acids, and various oxygen nucleophiles (alcohols, carboxylic acids, and water) have been successfully demonstrated. acgpubs.org

These reactions are thought to proceed through a Au(I)/Au(III) redox cycle. The proposed mechanism involves the activation of an alkene by a cationic gold(I) catalyst, followed by nucleophilic attack. A subsequent oxidative addition and reductive elimination sequence then forms the final product. The principles of these oxyarylation reactions can be extended to hydroamination, suggesting that a similar three-component coupling with an amine as the nucleophile could provide a direct route to 2-aminobutene-1,4-diones. The scope of the arylboronic acid and the oxygen nucleophile in these reactions is broad, indicating the potential for a wide range of substituted aminobutene-diones to be synthesized. acgpubs.org

| Entry | Alcohol (ROH) | Yield (%) |

|---|---|---|

| 1 | MeOH | 72 |

| 2 | EtOH | 75 |

| 3 | n-PrOH | 78 |

| 4 | i-PrOH | 65 |

| 5 | t-BuOH | 41 |

| 6 | BnOH | 74 |

This table is representative of the scope of gold-catalyzed three-component coupling reactions and is adapted from related oxyarylation studies.

The synthesis of β-enaminones, which are structurally related to this compound, is a well-established transformation that typically involves the condensation of a 1,3-dicarbonyl compound with an amine. researchgate.net In the case of this compound, the starting material would be the corresponding 1,4-enedione. The introduction of a leaving group, such as a methylthio (-SMe) group, at the 2-position of the enedione can facilitate a nucleophilic substitution reaction with an amine.

This substrate-controlled approach allows for the direct introduction of the amino functionality. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient carbon of the enedione, followed by the elimination of the methylthio group. The stereoselectivity of this reaction would be dependent on the geometry of the starting enedione and the reaction conditions. A variety of catalysts have been shown to promote the synthesis of enaminones from 1,3-dicarbonyls and amines, including Lewis acids and protic acids. acgpubs.orgresearchgate.net These catalysts can activate the carbonyl group, making it more susceptible to nucleophilic attack.

| Entry | Catalyst | Solvent | Key Features |

|---|---|---|---|

| 1 | Sc(OTf)₃ | Solvent-free | Reusable catalyst, high yields (70-95%) |

| 2 | LaCl₃·7H₂O | CH₂Cl₂ | Room temperature, high yields (85-93%) |

| 3 | Ceric Ammonium Nitrate | - | Good yields (70-93%) |

| 4 | Zn(ClO₄)₂·6H₂O | - | Yields > 70% |

| 5 | Bi(TFA)₃ | Water | High regio- and chemo-selectivity (63-98%) |

| 6 | Fe(III) Ammonium Nitrate | Solvent-free | Room temperature, high yields (69-92%) |

This table summarizes various catalytic systems reported for the synthesis of β-enaminones, which is a related transformation. acgpubs.org

Synthesis of 1,4-Diphenylbut-2-ene-1,4-dione Precursors

A direct route to 1,4-diphenylbut-2-ene-1,4-dione involves the oxidation of (Z)-1,4-diphenylbut-2-ene. This transformation is a key step in accessing the enedione core, which serves as a versatile building block in organic synthesis. The oxidation introduces the two carbonyl functionalities while retaining the carbon-carbon double bond. The stereochemistry of the starting material can influence the stereochemistry of the resulting enedione, making this a potentially stereoselective approach.

The oxidation of (Z)-1,4-diphenylbut-2-ene can be accomplished using a variety of oxidizing agents, and the reaction conditions can be tailored to optimize the yield and selectivity. For instance, certain reagents have been shown to be effective in promoting this transformation, and in some cases, light irradiation can be used to facilitate the reaction. One documented procedure for a similar transformation to an enedione involves the use of copper(II) bromide (CuBr₂) and iodine (I₂) at elevated temperatures, resulting in a high yield. Other oxidizing agents such as manganese(IV) oxide have also been employed. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired product in good yield and purity.

| Entry | Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | CuBr₂ + I₂ | 80°C, 20 hours | 1,4-Diphenylbut-2-ene-1,4-dione | 88 |

| 2 | Manganese(IV) oxide | Acetone, 20°C, 6 h | (Z)-1-Phenylbut-2-en-1-one | - |

This table presents examples of oxidizing agents used in the synthesis of enediones from butene precursors.

Advanced Synthetic Strategies and Catalyst Development

The field of organic synthesis is constantly evolving, with the development of new catalysts and synthetic methodologies. In the context of synthesizing this compound and its precursors, several advanced strategies can be envisioned. The continued development of gold catalysis, for example, may lead to more efficient and selective three-component coupling reactions for the direct synthesis of aminobutene-diones. mdpi.com Furthermore, the exploration of other transition metal catalysts could open up new avenues for both the synthesis of the enedione precursor and the introduction of the amino group. Photocatalysis and electrochemistry are also emerging as powerful tools in organic synthesis and could potentially be applied to the transformations described herein, offering more sustainable and environmentally friendly alternatives to traditional methods. The development of novel catalysts that can control the stereoselectivity of these reactions is also an area of active research, which could lead to the asymmetric synthesis of chiral aminobutene-diones.

Exploration of Chiral Catalysts for Stereoselective Synthesis

The creation of specific stereoisomers is paramount in modern organic synthesis. For precursors of this compound, such as 1,4-diaryl 1,4-diketones, asymmetric synthesis is employed to produce chiral 1,4-diols, which are valuable intermediates. This is achieved using various catalytic systems, including metal-based complexes, organocatalysts, and enzymes.

Metal-Based Catalysis: An effective method for the asymmetric hydrogenation of diaryl 1,4-diketones involves the use of Ruthenium-based catalysts. researchgate.net The complex trans-RuCl₂[(S)-BINAP)][(S)-Daipen] has demonstrated excellent enantio- and diastereoselectivities in the hydrogenation of 1,4-diphenylbutane-1,4-dione, yielding the corresponding chiral 1,4-diarylbutane-1,4-diols. researchgate.net Researchers speculate that after the initial hydrogenation of one carbonyl group, the resulting hydroxy ketone intermediate undergoes a second highly selective hydrogenation, leading to the final diol product. researchgate.net

Table 1: Ru-Catalyzed Enantioselective Hydrogenation of a 1,4-Diketone Precursor. researchgate.net

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

|---|---|---|---|---|

| 1,4-Diphenylbutane-1,4-dione | trans-RuCl₂[(S)-BINAP)][(S)-Daipen] | (1S,4S)-1,4-Diphenylbutane-1,4-diol | >99% | >99% |

Organocatalysis: Chiral diol-based organocatalysts, such as derivatives of BINOL (1,1'-bi-2-naphthol), have been widely applied in enantioselective reactions. nih.gov These catalysts create a chiral environment that can induce stereoselectivity. For instance, the Schaus group found that a 3,3'-Ph₂-BINOL catalyst was highly effective for the asymmetric allylation of acyl aldimines, a transformation relevant to the synthesis of amino-containing structures. nih.gov The use of such organocatalysts could be extrapolated to the stereoselective synthesis of precursors to this compound.

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional catalysts. Alcohol dehydrogenases (ADHs) have proven to be valuable biocatalysts for the stereoselective reduction of dicarbonyl compounds. mdpi.com In the synthesis of chiral 1,4-diaryl-1,4-diols from their corresponding diketones, an overexpressed ADH from Ralstonia sp. (RasADH) was identified as a particularly active and stereoselective biocatalyst, yielding the (1S,4S)-diols with complete diastereo- and enantioselectivity under mild conditions. mdpi.com

Optimization of Reaction Conditions and Solvent Effects

The efficiency of a synthetic route is heavily dependent on reaction conditions such as temperature, reaction time, catalyst loading, and the choice of solvent. Optimizing these parameters is crucial for maximizing product yield and purity while minimizing side reactions and waste.

A facile, two-step route has been developed for the synthesis of (E)-1,4-diaryl-2-butene-1,4-diones, the direct unsaturated backbone of the target compound. arkat-usa.org This method involves the alkylation of β-ketosulfones with α-haloacetophenones, mediated by potassium carbonate (K₂CO₃), followed by desulfonylation. The reaction is typically performed in acetone at reflux for approximately four hours. arkat-usa.org This process has been shown to be effective for a range of substituted symmetric and unsymmetric enediones, producing them in good to high yields. arkat-usa.org

Table 2: Synthesis of Substituted (E)-1,4-Diaryl-2-butene-1,4-diones. arkat-usa.org

| Entry | Aryl Group 1 (Ar¹) | Aryl Group 2 (Ar²) | Product | Yield |

|---|---|---|---|---|

| 1 | Phenyl | p-Tolyl | 1-Phenyl-4-p-tolylbut-2-ene-1,4-dione | 88% |

| 2 | Phenyl | Phenyl | 1,4-Diphenylbut-2-ene-1,4-dione | 90% |

| 3 | p-Tolyl | p-Tolyl | 1,4-Di(p-tolyl)but-2-ene-1,4-dione | 92% |

| 4 | p-Methoxyphenyl | p-Methoxyphenyl | 1,4-Bis(p-methoxyphenyl)but-2-ene-1,4-dione | 95% |

| 5 | p-Chlorophenyl | p-Chlorophenyl | 1,4-Bis(p-chlorophenyl)but-2-ene-1,4-dione | 93% |

Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. In related synthetic transformations, solvent polarity and coordinating ability are key factors. For example, in the BINOL-catalyzed allylation of acyl imines, non-polar solvents like toluene were found to improve both reactivity and enantioselectivity. nih.gov In other syntheses, moving from a solvent like water, where reactants may have low solubility, to ethanol can result in excellent selectivity and yield. researchgate.net For certain oxidative coupling reactions, acetonitrile has been identified as a "greener" solvent that provides the best balance between substrate conversion and reaction selectivity compared to more traditional solvents like dichloromethane or benzene. scielo.br The optimization of reaction time is also critical, as longer durations can sometimes lead to the formation of undesired byproducts and reduced selectivity. scielo.br

Table 3: General Solvent Effects in Related Organic Syntheses.

| Solvent | General Polarity | Observed Effect in Relevant Syntheses | Reference |

|---|---|---|---|

| Toluene | Non-polar | Improved enantioselectivity and reactivity in some catalytic reactions. | nih.gov |

| Ethanol | Polar Protic | Can provide excellent selectivity and yield compared to water. | researchgate.net |

| Acetonitrile | Polar Aprotic | Offers a good balance between conversion and selectivity; considered a "greener" alternative. | scielo.br |

| Water | Polar Protic | May lead to low yields and side products due to poor solubility of reactants. | researchgate.net |

Reactivity and Transformation of 2 Amino 1,4 Diphenylbut 2 Ene 1,4 Dione

Overview of Key Reaction Pathways

The reactivity of 2-Amino-1,4-diphenylbut-2-ene-1,4-dione is primarily governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing dione (B5365651) functionalities, mediated by the carbon-carbon double bond. This "push-pull" system results in a molecule with multiple reactive sites, capable of undergoing a variety of chemical transformations.

Nucleophilic and Electrophilic Transformations of the Enaminone Moiety

The enaminone core of this compound possesses both nucleophilic and electrophilic character. The electron density from the nitrogen atom is delocalized onto the β-carbon (C3) of the double bond, making it nucleophilic and susceptible to attack by electrophiles. Conversely, the carbonyl carbons (C1 and C4) and the α-carbon (C2) are electrophilic centers. This ambident nucleophilicity and electrophilicity allows for a diverse range of reactions.

Functionalized enaminones are known to exhibit nucleophilic activity in their reactions with various electrophiles, including alkylating agents and carbonyl compounds. scilit.com The applicability of enaminones is rooted in their reactivity, which allows for their use in processes beyond simple nucleophilic additions and cyclizations. scilit.com

Role of the Amino and Dione Functionalities in Chemical Reactivity

The amino group plays a crucial role in activating the double bond for both nucleophilic and electrophilic attack. As an electron-donating group, it increases the electron density of the π-system, particularly at the β-carbon. The dione functionalities, being strong electron-withdrawing groups, create electrophilic centers at the carbonyl carbons and the α-carbon. This electronic arrangement is fundamental to the compound's ability to participate in a wide array of reactions, including the formation of various heterocyclic compounds. Enaminones are recognized as valuable precursors for the synthesis of diverse heterocyclic systems.

Addition Reactions to the Unsaturated System

The unsaturated butene-1,4-dione scaffold of this compound is susceptible to various addition reactions, further highlighting its synthetic utility.

Michael Addition Pathways Involving the Butene-1,4-dione Scaffold

The polarized nature of the enaminone system makes it an excellent candidate for Michael addition reactions. In this context, the β-carbon of the butene-1,4-dione scaffold can act as a Michael acceptor, reacting with a wide range of nucleophiles. The Michael reaction, or Michael 1,4-addition, involves the reaction between a Michael donor (a nucleophile) and a Michael acceptor (an α,β-unsaturated carbonyl compound) to form a Michael adduct. wikipedia.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org

The general mechanism for a Michael addition to an enaminone like this compound would involve the nucleophilic attack at the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated.

Interactive Table: Examples of Michael Donors for Reaction with this compound

| Michael Donor | Type of Nucleophile | Expected Product Type |

| Diethyl malonate | Carbon nucleophile | 1,5-dicarbonyl compound |

| Nitromethane | Carbon nucleophile | γ-Nitroketone |

| Thiophenol | Sulfur nucleophile | β-Thioether ketone |

| Piperidine | Nitrogen nucleophile | β-Amino ketone |

Cycloaddition Reactions (e.g., Diels-Alder) as Dienophiles

The electron-deficient double bond in this compound allows it to act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the dione functionalities in the target molecule.

In a typical Diels-Alder reaction involving this compound, the diene would react across the double bond of the enaminone to yield a substituted cyclohexene (B86901) derivative.

Interactive Table: Potential Dienes for Diels-Alder Reaction with this compound

| Diene | Expected Product |

| 1,3-Butadiene | Substituted cyclohexene |

| Cyclopentadiene | Bicyclic adduct |

| Danishefsky's diene | Functionalized cyclohexenone |

Substitution Reactions on Phenyl Moieties and the Amino Group

Beyond addition reactions to the unsaturated core, this compound can also undergo substitution reactions on its peripheral functional groups.

The phenyl rings attached to the dione framework can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions would be influenced by the deactivating effect of the carbonyl groups.

The amino group, being nucleophilic, can participate in substitution reactions. For instance, it can be acylated or alkylated. The reactivity of the amino group can be modulated by the electronic effects of the rest of the molecule. N-Aryl enaminones have been utilized in the synthesis of indoles, which involves transformations at the amino group and the aryl ring. royalsocietypublishing.org

Electrophilic Aromatic Substitution on Peripheral Phenyl Rings

The peripheral phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com The enaminone moiety, as a whole, acts as a directing group, influencing the regioselectivity of these substitutions. The electron-donating nature of the amino group, conjugated through the double bond to the carbonyls, can activate the phenyl rings towards electrophilic attack. wikipedia.org This activation is generally directed to the ortho and para positions of the phenyl rings. biointerfaceresearch.comacgpubs.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The specific outcomes of these reactions on this compound would depend on the reaction conditions and the nature of the electrophile. The interplay between the activating effect of the enaminone system and potential steric hindrance will determine the final distribution of products. mdpi.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions (Illustrative examples based on general principles of electrophilic aromatic substitution)

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Ortho/para-nitro substituted derivatives |

| Bromination | Br₂, FeBr₃ | Ortho/para-bromo substituted derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho/para-acyl substituted derivatives |

Derivatization and Functionalization of the Amino Group

The primary amino group in this compound is a key site for derivatization and functionalization, allowing for the synthesis of a wide range of new compounds. Common reactions involving the amino group include acylation, alkylation, and the formation of Schiff bases.

N-Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acyl enaminones, which can exhibit different chemical and physical properties compared to the parent compound.

N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, modifying the steric and electronic environment of the molecule. acs.orgsamipubco.com

Schiff Base Formation: The primary amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgrsc.orgacs.org This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. rsc.org

Table 2: Derivatization Reactions of the Amino Group (Illustrative examples based on general reactions of primary amines)

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acetyl chloride, Pyridine | N-acetyl derivative |

| N-Alkylation | Methyl iodide, K₂CO₃ | N-methyl derivative |

| Schiff Base Formation | Benzaldehyde, Acid catalyst | N-benzylidene derivative |

Redox Chemistry of the 1,4-Dione System

The 1,4-dione system within the butene backbone is a prominent feature of this compound, making it amenable to various redox transformations.

Selective Reduction of Ketone Groups

The selective reduction of one or both ketone groups in the 1,4-dione system can lead to the formation of hydroxy ketones or diols. The choice of reducing agent and reaction conditions is crucial for achieving the desired level of reduction and selectivity.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are known for their ability to reduce ketones to alcohols. researchgate.netnih.gov The reactivity of NaBH₄ can be modulated by the solvent and temperature, potentially allowing for the selective reduction of one ketone group over the other, or the reduction of the ketones without affecting the carbon-carbon double bond. acgpubs.orgyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing ketones, but may also reduce the enamine double bond, leading to saturated amino alcohols. libretexts.orgresearchgate.net Catalytic hydrogenation can also be employed for the reduction of the ketone groups, although it may also lead to the reduction of the butene backbone. researchgate.netrsc.org

Table 3: Potential Reduction Reactions of the 1,4-Dione System (Illustrative examples based on the reduction of α,β-unsaturated ketones)

| Reagent | Potential Products | Selectivity Notes |

| NaBH₄ | Hydroxy ketone, Diol | Can be selective for ketones over the double bond under controlled conditions. |

| LiAlH₄ | Amino alcohol, Saturated diol | Stronger reducing agent, may also reduce the C=C bond. |

| H₂, Pd/C | Saturated diketone, Saturated diol | Tends to reduce both the C=C and C=O bonds. |

Oxidative Transformations of the Butene Backbone

The carbon-carbon double bond in the butene backbone is a site for oxidative transformations, such as epoxidation and dihydroxylation. The electron-deficient nature of this double bond, due to conjugation with two carbonyl groups, influences its reactivity towards oxidizing agents.

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.govnih.gov However, the electron-withdrawing nature of the adjacent carbonyl groups can make this reaction more challenging compared to electron-rich alkenes. researchgate.net Alternative methods, such as nucleophilic epoxidation using hydrogen peroxide under basic conditions, might be more effective for this type of substrate. nih.govnih.govresearchgate.netbuchler-gmbh.comnih.gov

Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. Reagents like osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant, are known to effect syn-dihydroxylation of alkenes. researchgate.netresearchgate.netorganic-chemistry.org The stereochemical outcome of this reaction can be influenced by the geometry of the starting enaminone. researchgate.net

Table 4: Potential Oxidative Transformations of the Butene Backbone (Illustrative examples based on the oxidation of α,β-unsaturated ketones)

| Reaction Type | Reagents | Product Type |

| Epoxidation | m-CPBA or H₂O₂, base | Epoxy-dione |

| Dihydroxylation | OsO₄, NMO | Dihydroxy-dione |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of 2-Amino-1,4-diphenylbut-2-ene-1,4-dione. It provides precise information regarding the electronic environment of each proton and carbon atom, which is crucial for confirming the compound's connectivity and stereochemistry. Enaminones such as this compound typically exist in the Z-isomeric form, stabilized by a strong intramolecular hydrogen bond between the amino group and a carbonyl oxygen.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and amine protons.

Aromatic Protons (C₆H₅): The two phenyl groups give rise to complex multiplet signals in the downfield region, typically between 7.2 and 8.0 ppm. The protons on the phenyl ring adjacent to the carbonyl group are generally more deshielded due to the electron-withdrawing nature of the carbonyl.

Vinylic Proton (=CH): A single sharp singlet is expected for the vinylic proton. Its chemical shift is influenced by the conjugation within the enaminone system.

Amine Protons (NH₂): The amine protons are highly characteristic. One proton is involved in a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen, causing it to be significantly deshielded and appear as a broad singlet at a very low field, often above 10 ppm. The second, non-hydrogen-bonded amine proton appears further upfield. These signals are often broad due to quadrupole effects of the nitrogen atom and chemical exchange.

Table 1: Expected ¹H NMR Chemical Shift Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 8.00 | Multiplet (m) | 10 protons in total, complex pattern. |

| Vinylic (=CH) | 5.50 - 6.50 | Singlet (s) | Position can vary based on solvent and substitution. |

| Amine (N-H) | 5.0 - 7.0 | Broad Singlet (br s) | Represents the "free" amine proton. |

Note: The exact chemical shifts can vary depending on the solvent used and sample concentration.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, signals are expected for the carbonyl, aromatic, and vinylic carbons.

Carbonyl Carbons (C=O): Two signals are anticipated in the far downfield region (180-200 ppm). The carbon of the C-1 carbonyl group (adjacent to the C-NH₂) is typically found at a slightly different shift than the C-4 carbonyl carbon due to the different electronic environments.

Vinylic Carbons (C=C): The olefinic carbons (C-2 and C-3) are observed in the range of 95-160 ppm. The C-2 carbon, bearing the amino group, is significantly shielded and appears upfield, while the C-3 carbon appears further downfield.

Aromatic Carbons (Ar-C): The phenyl carbons produce a series of signals between 125 and 140 ppm. The quaternary ipso-carbons (the carbons attached to the butene chain) can be identified as they typically have weaker signal intensities.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. A DEPT-135 experiment would show CH carbons as positive signals and would not show quaternary carbons, aiding in the definitive assignment of the vinylic CH and the various aromatic CH carbons, while confirming the quaternary nature of the carbonyl and ipso-aromatic carbons.

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 180 - 200 |

| Vinylic (C-2, C-NH₂) | 95 - 110 |

| Vinylic (C-3, C-H) | 150 - 160 |

| Aromatic (Ar-C, quaternary) | 135 - 145 |

The Z-configuration of this compound is unequivocally confirmed by NMR data. The key piece of evidence is the presence of a strong intramolecular hydrogen bond between one of the N-H protons and the C-4 carbonyl oxygen. This interaction is only possible in the Z-isomer, where these groups are held in close proximity, forming a stable, quasi-six-membered ring.

This hydrogen bond leads to a significant downfield shift for the involved proton in the ¹H NMR spectrum, often observed in the 10-14 ppm range. Such a low-field signal is a hallmark of hydrogen-bonded protons in enaminone systems and serves as definitive proof of the Z-configuration. rsc.org The absence of a large coupling constant (typically >12 Hz) between the vinylic proton and the amine proton further supports a structure where free rotation is hindered and a specific geometry is locked in place. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

N-H Stretching: The amino group typically shows absorption bands in the 3100-3500 cm⁻¹ region. Due to the strong intramolecular hydrogen bonding, the N-H stretching band is often broad and may be shifted to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the vinylic C-H stretch appears in a similar region.

C=O Stretching: The conjugated carbonyl groups give rise to a very strong absorption band. Due to conjugation with the C=C double bond and involvement in the intramolecular hydrogen bond, this band is shifted to a lower frequency (typically 1600-1650 cm⁻¹) compared to a simple ketone (around 1715 cm⁻¹).

C=C Stretching: The stretching vibration of the carbon-carbon double bond, conjugated with the carbonyl groups, appears in the 1550-1620 cm⁻¹ region. This band is often strong due to the polarity induced by the enaminone system.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| C=O | Stretch | 1600 - 1650 | Strong |

| C=C | Stretch | 1550 - 1620 | Strong |

Vibrational spectroscopy, particularly FT-IR, is a powerful tool for in-situ monitoring of the synthesis of this compound. For instance, in a reaction starting from dibenzoylmethane, one could monitor the reaction progress by observing the disappearance of the reactant's characteristic β-diketone bands and the concurrent appearance of the product's signature peaks. rsc.org

Specifically, the emergence of the strong, hydrogen-bonded C=O stretching band around 1600-1650 cm⁻¹ and the appearance of the N-H stretching vibrations would signify the formation of the enaminone product. This real-time analysis allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for sample extraction and offline analysis.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental technique for verifying the molecular weight and deducing the structural components of a molecule through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₃NO₂. The theoretical monoisotopic mass can be calculated with high precision based on the exact masses of its constituent isotopes. This calculated value serves as a benchmark for experimental verification by HRMS, which can confirm the elemental composition and, by extension, the molecular formula of a synthesized sample.

Table 1: Theoretical Exact Mass Data for C₁₆H₁₃NO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₂ |

| Calculated Monoisotopic Mass | 251.09463 u |

| Nominal Mass | 251 u |

Analysis of Fragmentation Pathways for Structural Insights

In mass spectrometry, the fragmentation pattern of a molecule provides a virtual roadmap of its structure. While specific experimental data for this compound is not available, its structure as a β-enaminone suggests several predictable fragmentation pathways under electron ionization (EI) conditions. The presence of two benzoyl groups, an enamine moiety, and phenyl rings leads to characteristic cleavages.

Key anticipated fragmentation events include:

Formation of the Benzoyl Cation: A prominent peak at m/z 105 is expected, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺). This arises from alpha-cleavage adjacent to one of the carbonyl groups.

Loss of a Phenyl Group: Fragmentation can result in the loss of a phenyl radical (•C₆H₅), leading to a fragment ion at [M-77]⁺.

Loss of a Benzoyl Radical: Cleavage of the bond between a carbonyl carbon and the butene backbone would result in the loss of a benzoyl radical (•COC₆H₅), producing an ion at [M-105]⁺.

Cleavage around the Enamine Core: Other fragmentation pathways may involve cleavages at the C-N bond or rearrangements involving the enamine proton.

Table 2: Predicted Key Mass Fragments of this compound

| Fragment Ion | Proposed Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Molecular Ion | [C₁₆H₁₃NO₂]⁺• | 251 |

| Benzoyl Cation | [C₇H₅O]⁺ | 105 |

| Loss of Phenyl | [C₁₀H₈NO₂]⁺ | 174 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise atomic coordinates and insights into molecular packing and intermolecular forces.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

While crystallographic data for the parent compound this compound is not publicly documented, a study on the closely related derivative, (Z)-2-(4-Methoxyanilino)-1,4-diphenylbut-2-ene-1,4-dione , provides significant structural insights. researchgate.net Single-crystal X-ray diffraction analysis of this derivative confirms its molecular structure and conformation unequivocally. researchgate.net

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The conformation of the molecule is characterized by the dihedral angles formed between the various aromatic rings. In the reported structure, the mean plane of the methoxyphenyl ring establishes dihedral angles of 51.63 (8)° and 50.86 (8)° with the two terminal phenyl rings, indicating a significantly twisted, non-planar molecular geometry. researchgate.net

Table 3: Crystallographic Data for (Z)-2-(4-Methoxyanilino)-1,4-diphenylbut-2-ene-1,4-dione researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₉NO₃ |

| Molecular Weight | 357.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1567 (5) |

| b (Å) | 8.5396 (4) |

| c (Å) | 21.8019 (10) |

| β (°) | 99.329 (2) |

| Volume (ų) | 1865.96 (15) |

| Z | 4 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In addition to this intramolecular interaction, the crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds. researchgate.net These weaker, yet collectively significant, interactions link adjacent molecules, forming a more extensive supramolecular architecture. The analysis of these hydrogen bonding networks is crucial for understanding the physical properties of the crystalline material.

Computational Chemistry and Theoretical Studies of 2 Amino 1,4 Diphenylbut 2 Ene 1,4 Dione

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-1,4-diphenylbut-2-ene-1,4-dione, these calculations would provide insight into its electronic behavior and reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by a conjugated system involving the phenyl rings, the dione (B5365651) moiety, and the enamine functional group. The amino group, being an electron-donating group, is expected to significantly influence the electron distribution across the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the reactivity of a molecule. In this compound, the HOMO is anticipated to be localized primarily on the enamine moiety due to the electron-donating nature of the amino group. The LUMO, conversely, would likely be distributed over the electron-withdrawing dione system and the phenyl rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the electronic excitation energy. A smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Localization | Implication |

|---|---|---|

| HOMO | Enamine moiety (N and C=C) | Site of electrophilic attack |

| LUMO | Dione and phenyl rings | Site of nucleophilic attack |

This table is a theoretical prediction based on the functional groups present in the molecule.

Theoretical Prediction of Reaction Mechanisms and Transition States

Quantum mechanical calculations can be employed to model reaction pathways and identify transition states, providing a deeper understanding of reaction mechanisms. For this compound, theoretical studies could investigate various reactions, such as electrophilic additions to the double bond, nucleophilic attacks on the carbonyl carbons, and intramolecular cyclizations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM calculations provide insights into the static properties of a molecule, molecular dynamics simulations offer a view of its dynamic behavior over time.

Dynamic Behavior and Conformational Landscapes

The conformational flexibility of this compound would primarily arise from the rotation around the single bonds, particularly the C-N bond and the bonds connecting the phenyl rings to the butene backbone. MD simulations could reveal the preferred conformations of the molecule in the gas phase or in solution. By simulating the molecule's trajectory over time, one can construct a conformational landscape, identifying the low-energy conformers that are most likely to be populated at a given temperature.

Influence of Solvent Environments on Molecular Properties

The properties of this compound are expected to be sensitive to the solvent environment. The presence of polar functional groups (amino and carbonyl) suggests that the molecule will exhibit different behaviors in polar versus nonpolar solvents.

MD simulations incorporating explicit solvent molecules can be used to study these effects. For example, in a polar solvent like water, the formation of hydrogen bonds between the solvent and the amino and carbonyl groups would stabilize certain conformations and influence the electronic properties of the molecule. The polarizable continuum model (PCM) is another computational approach to account for solvent effects in QM calculations.

Table 2: Predicted Solvent Effects on Molecular Properties

| Solvent Type | Predicted Effect | Rationale |

|---|---|---|

| Polar (e.g., Water, DMSO) | Stabilization of polar conformers, potential for red-shift in UV-Vis spectra | Hydrogen bonding and dipole-dipole interactions with the solute. |

This table outlines expected trends based on general principles of solute-solvent interactions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For large systems, such as this compound interacting with a biological macromolecule or embedded in a large solvent box, full QM calculations can be computationally prohibitive. In such cases, hybrid QM/MM methods offer a viable alternative.

In a QM/MM simulation, the chemically active part of the system (e.g., the this compound substrate) is treated with a high level of theory (QM), while the surrounding environment (e.g., protein residues or solvent molecules) is treated with a more computationally efficient method (MM). This approach allows for the accurate modeling of electronic effects in the region of interest while still accounting for the influence of the larger environment. For example, a QM/MM study could be used to investigate the binding of this compound to an enzyme active site, providing details about the binding mode and the catalytic mechanism at an electronic level.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting the spectroscopic parameters of molecules, including NMR chemical shifts. For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra that can aid in the interpretation of experimental data. The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with a functional like B3LYP and a suitable basis set. nih.govresearchgate.net

The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set, and whether the calculation is performed for the gas phase or includes a solvent model. Given that NMR spectra are typically recorded in solution, the use of a solvation model like PCM is essential for obtaining results that correlate well with experimental values.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory in a simulated chloroform (B151607) (CDCl₃) solvent.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (N-H) | 8.5 |

| ¹H (C-H, vinyl) | 6.2 |

| ¹H (C-H, phenyl) | 7.2 - 7.8 |

| ¹³C (C=O) | 185.0 |

| ¹³C (C-NH₂) | 160.0 |

| ¹³C (C=C, vinyl) | 110.0 |

| ¹³C (C, phenyl) | 125.0 - 135.0 |

Note: The data in this table is for illustrative purposes and represents typical chemical shift ranges for the functional groups present in the molecule. Actual calculated values would be more precise.

Studies on Stereochemical Stability and Isomerization Pathways

This compound can exist as different stereoisomers, primarily the E and Z isomers, due to the restricted rotation around the carbon-carbon double bond. Computational studies can be employed to determine the relative stabilities of these isomers and to investigate the pathways and energy barriers for their interconversion.

DFT calculations can be used to optimize the geometries of the E and Z isomers and to calculate their relative energies. For a closely related compound, 1,4-diphenyl-2-(phenylamino)but-2-ene-1,4-dione, it has been shown that the Z isomer is more stable than the E isomer due to the formation of an intramolecular hydrogen bond. A similar stabilizing interaction is expected in this compound.

The isomerization pathway between the E and Z isomers typically involves rotation around the C=C bond, which proceeds through a high-energy transition state. Computational methods can be used to locate this transition state and to calculate the activation energy for the isomerization process. This information is crucial for understanding the dynamic behavior of the molecule and the conditions under which isomerization is likely to occur.

The table below presents hypothetical relative energies and the calculated energy barrier for the E-Z isomerization of this compound.

| Isomer/State | Relative Energy (kcal/mol) |

| Z-isomer | 0.0 |

| E-isomer | +3.5 |

| Transition State | +45.0 |

Note: This data is hypothetical and based on the expected relative stabilities and isomerization barriers for similar compounds.

Derivatives and Analogs of 2 Amino 1,4 Diphenylbut 2 Ene 1,4 Dione: Structure Reactivity Relationships

Modifications of the Amino Substituent

Impact of Primary, Secondary, and Tertiary Amino Groups on Reactivity

The degree of substitution on the nitrogen atom—whether it is a primary (-NH2), secondary (-NHR), or tertiary (-NRR') group—fundamentally alters the electronic and steric environment of the enaminone system.

Primary Amines (-NH2): The parent compound, with a primary amino group, possesses two hydrogen atoms capable of participating in intramolecular hydrogen bonding with one of the carbonyl oxygens. This hydrogen bonding contributes to the stability of the molecule. researchgate.net The reactivity is generally characterized by the nucleophilicity of the nitrogen atom. msu.edu

Secondary Amines (-NHR): Replacing one hydrogen with an alkyl or aryl group results in a secondary enaminone. These derivatives can still form an intramolecular hydrogen bond, which stabilizes the molecule. researchgate.net Secondary amines are often more basic and nucleophilic than primary amines due to the electron-donating effect of the alkyl group. quora.com However, the steric bulk of the substituent can begin to influence the accessibility of the nitrogen's lone pair. In reactions such as acylation, the reactivity of secondary enaminones can be directed by the nature of the N-substituent; for example, N-aryl groups can reduce the basicity of the amino group, altering the course of the reaction compared to N-alkyl analogs. semanticscholar.org

Tertiary Amines (-NRR'): Tertiary enaminones lack a hydrogen atom on the nitrogen, precluding the formation of the stabilizing intramolecular hydrogen bond. This can influence their conformational preferences and stability. The reactivity of tertiary amines is a balance between increased basicity from two electron-donating groups and significant steric hindrance, which can impede the approach of electrophiles to the nitrogen atom. quora.com In some cases, tertiary enaminones are converted to other products under conditions where secondary enamines react at the nitrogen. semanticscholar.org Transamination reactions, where a primary amine displaces the tertiary amino group, are also a known reactivity pathway for tertiary enaminones. researchgate.net

The general trend in nucleophilic reactivity for amines is often primary > secondary > tertiary, primarily due to increasing steric hindrance. quora.com

Introduction of Diverse Alkyl and Aryl Substituents at the Amino Position

The introduction of various alkyl and aryl groups at the amino position allows for the fine-tuning of the molecule's properties.

Alkyl Substituents: Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity. The size and branching of the alkyl group also introduce steric effects that can modulate reactivity. For instance, the reaction of enaminones with electrophiles can be influenced by the steric bulk of N-alkyl groups. researchgate.net

Aryl Substituents: An aryl group, such as a phenyl ring, attached to the nitrogen atom delocalizes the nitrogen's lone pair of electrons into the aromatic system. msu.edu This delocalization reduces the basicity and nucleophilicity of the nitrogen compared to its alkyl-substituted counterparts. The electronic properties of the aryl group itself can be further modified with substituents, providing another layer of control over the molecule's reactivity. semanticscholar.org

Substitutions on the Phenyl Rings

Modifying the two phenyl rings of the 1,4-dione structure provides a powerful method to influence the molecule's electronic properties and solid-state structure.

Electronic Effects of Substituents on Spectroscopic Properties and Chemical Reactivity

Placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings alters the electron distribution throughout the conjugated enaminone system. These changes are readily observed in various spectroscopic properties and have a direct impact on chemical reactivity.

| Substituent (R) | Effect on C=O Bond Length | Effect on N-H Bond Length |

| p-OCH3 (EDG) | Increases bond length | Decreases bond length |

| p-CH3 (EDG) | Increases bond length | Decreases bond length |

| p-NO2 (EWG) | Decreases bond length | Increases bond length |

| p-CN (EWG) | Decreases bond length | Increases bond length |

Data adapted from computational studies on similar enaminone systems, illustrating general trends. researchgate.net

These electronic perturbations also manifest in NMR spectra. For conjugated systems, the chemical shifts of carbons within the aromatic ring and the carbonyl carbon are sensitive to the electronic effect of the substituent. mdpi.com Electron-donating groups typically cause upfield shifts (increased shielding), while electron-withdrawing groups cause downfield shifts (deshielding). mdpi.com Similarly, UV-Vis spectroscopic properties are affected, with substituents capable of altering the energy of electronic transitions, leading to shifts in absorption maxima. nih.govrsc.org

Steric Effects of Substituents on Molecular Geometry and Crystal Packing

The size and position of substituents on the phenyl rings can impose significant steric constraints, influencing the molecule's preferred conformation and how it packs in a crystal lattice.

In the crystal structure of a related derivative, (Z)-2-(4-Methoxyanilino)-1,4-diphenylbut-2-ene-1,4-dione, the substituted phenyl ring on the nitrogen and the terminal phenyl rings are not coplanar. The mean plane of the methoxyphenyl ring forms dihedral angles of 51.63° and 50.86° with the terminal phenyl rings. researchgate.net This twisting is a result of minimizing steric repulsion between the rings.

Introducing bulky substituents, particularly at the ortho positions of the phenyl rings, would be expected to increase these dihedral angles further. This deviation from planarity can disrupt the π-conjugation of the system, which in turn affects its electronic and spectroscopic properties. Steric effects can also be the determining factor in the outcome of chemical reactions, overriding electronic effects in some cases. researchgate.net For example, bulky groups can hinder the approach of a reagent to a nearby reactive center, directing the reaction to an alternative, less hindered site.

Modifications of the Butene Backbone

Changes to the central butene backbone of the 2-Amino-1,4-diphenylbut-2-ene-1,4-dione structure fundamentally alter its chemical nature. The defining feature of the parent molecule is the C=C double bond conjugated with both the amino group and the two carbonyl groups.

Modifying this backbone, for instance, by reducing the double bond to a single bond, would result in a 2-Amino-1,4-diphenylbutane-1,4-dione. This saturation would break the enaminone conjugation. The resulting molecule would be a β-amino ketone, a different class of compound with distinct reactivity. The stabilizing effect of the extended π-system would be lost, and the chemical behavior would be dominated by the individual ketone and amine functionalities rather than the conjugated system.

Conversely, the parent structure can be seen as a derivative of (E)-1,4-diphenyl-2-butene-1,4-dione, an enedione. arkat-usa.orgscbt.com The introduction of the amino group at the C-2 position transforms the electrophilic character of the double bond. In the enedione, the double bond is electron-deficient and susceptible to nucleophilic attack. In the enaminone, the electron-donating amino group enriches the double bond with electron density, making it more nucleophilic, particularly at the C-3 position.

Stereoisomeric Studies: (Z) vs. (E) Configurations and Their Influence on Properties

The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, resulting in (Z) and (E) configurations. The spatial arrangement of the substituents attached to the double bond significantly influences the molecule's physical and chemical properties.

The (Z)-isomer of this compound has been identified and characterized. guidechem.com In a related derivative, (Z)-2-(4-methoxyanilino)-1,4-diphenylbut-2-ene-1,4-dione, the crystal structure reveals specific conformational features. researchgate.net The study of the parent compound, 1,4-diphenylbut-2-ene-1,4-dione, has shown that the (E)-isomer can be converted to the (Z)-isomer upon irradiation with visible light. This photochemical isomerization suggests that the (Z) configuration is a stable and accessible form.

While detailed comparative studies on the distinct properties of the (Z) and (E) isomers of this compound are not extensively documented in the reviewed literature, the established principles of stereoisomerism suggest that differences in polarity, stability, and reactivity are to be expected. The differing spatial arrangement of the amino and phenyl groups relative to the dione (B5365651) backbone would likely impact intermolecular interactions, crystal packing, and the accessibility of the reactive centers.

Table 1: Comparison of (Z) and (E) Isomers of Substituted But-2-ene-1,4-diones

| Property | (Z)-Isomer | (E)-Isomer | Reference |

| Synthesis | Can be formed via photochemical isomerization from the (E)-isomer. | Often the thermodynamically more stable isomer. | |

| Conformation | Substituents on the same side of the double bond. | Substituents on opposite sides of the double bond. | guidechem.com |

| Intermolecular Interactions | Potentially different hydrogen bonding patterns and crystal packing compared to the (E)-isomer. | - | researchgate.net |

Investigations into Saturated and Alkynyl Analogs

To understand the role of the enaminone backbone, researchers have explored analogs with modified butane (B89635) chains, specifically the saturated and alkynyl versions.

The saturated analog, 2-amino-1,4-diphenylbutane-1,4-dione , represents the core structure without the C2-C3 double bond. The synthesis of the parent dione, 1,4-diphenylbutane-1,4-dione, has been reported. researchgate.netnih.gov Furthermore, processes for the preparation of 1,4-diaminobutane (B46682) derivatives have been developed, suggesting synthetic pathways towards the amino-substituted saturated analog. google.com The removal of the double bond's rigidity would allow for greater conformational flexibility, which could significantly alter the molecule's biological activity and chemical reactivity.

Conversely, the introduction of a triple bond to create an alkynyl analog would impose a linear geometry on the central part of the molecule. While specific synthesis of 2-amino-1,4-diphenylbutyne-1,4-dione is not detailed in the available literature, the synthesis of related alkynyl diones is known. The altered electronics and rigid, linear geometry of such an analog would be expected to impart unique chemical and physical properties.

Derivatization of the Ketone Functionalities

The two ketone groups in this compound are prime sites for chemical modification, allowing for the introduction of new functional groups and the exploration of varied chemical space.

Formation of Oximes and Other Carbonyl Derivatives

The reaction of the ketone functionalities with hydroxylamine (B1172632) and its derivatives can lead to the formation of oximes. While a direct synthesis of the oxime of this compound is not explicitly described, the dioxime of the parent compound, 1,4-diphenyl-but-2-ene-1,4-dione, is a known compound. This indicates that both ketone groups are susceptible to this transformation. The formation of oximes introduces a new site for potential hydrogen bonding and can alter the electronic properties of the molecule.

Reductive Modifications of the Ketone Groups

The ketone groups can undergo reduction to form the corresponding secondary alcohols. Studies on the saturated analog, 1,4-diphenylbutane-1,4-dione, have demonstrated that it can be asymmetrically reduced to the corresponding diol, 1,4-diphenylbutane-1,4-diol. researchgate.net This transformation from a planar carbonyl group to a tetrahedral chiral center introduces new stereochemical considerations. The resulting diol would have significantly different polarity and hydrogen-bonding capabilities compared to the parent dione. While specific reductive modifications of the ketone groups in the title enaminone are not detailed, the reactivity of the saturated analog suggests that similar transformations would be feasible.

Advanced Applications and Functional Materials Research Involving 2 Amino 1,4 Diphenylbut 2 Ene 1,4 Dione

Building Blocks for Complex Organic Synthesis

The enaminone moiety within 2-amino-1,4-diphenylbut-2-ene-1,4-dione serves as a versatile synthon for the construction of a diverse array of organic molecules, from novel heterocyclic systems to intricate polycyclic aromatic frameworks.

Synthesis of Novel Heterocyclic Scaffolds

Enaminones are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. acs.org The inherent nucleophilicity of the enamine carbon and the electrophilicity of the carbonyl carbon allow for a range of cyclization reactions. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the reactivity of its core structure suggests its utility in established synthetic methodologies.

One of the most fundamental reactions for which 1,4-dicarbonyl compounds, the backbone of the target molecule, are used is the Paal-Knorr synthesis . This reaction allows for the synthesis of substituted furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the context of this compound, a reaction with a primary amine could potentially lead to the formation of a highly substituted pyrrole (B145914) derivative. The general mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. organic-chemistry.org

Furthermore, the enaminone scaffold is a key intermediate in the synthesis of other important heterocyclic systems such as quinolines. nih.gov The synthesis of quinoline (B57606) derivatives can be achieved through various condensation reactions, and the reactive nature of enaminones makes them suitable candidates for such transformations.

Modern synthetic methods have also utilized enaminones in metal-catalyzed annulation reactions. For instance, rhodium-catalyzed [3+2] annulation of enaminones with vinylene carbonate has been employed to construct N-substituted 3-carbonylpyrroles. rsc.org This highlights the potential for this compound to participate in advanced, metal-catalyzed cycloadditions to generate complex heterocyclic products.

Below is a table summarizing potential heterocyclic scaffolds that could be synthesized from enaminone precursors like this compound, based on established synthetic routes.

| Heterocyclic Scaffold | Synthetic Method | Potential Reactants with Enaminone |

| Pyrroles | Paal-Knorr Synthesis | Primary amines, Ammonia |

| Quinolines | Condensation Reactions | Anilines, Aromatic aldehydes |

| N-substituted 3-carbonylpyrroles | Rhodium-catalyzed [3+2] Annulation | Vinylene carbonate |

| 1,4-Benzodiazepin-3-ones | [4+3]-Cycloaddition | α-bromohydroxamates |

Precursors for Polycyclic Aromatic Systems and Fused Ring Structures

The construction of polycyclic aromatic systems and fused ring structures is a significant area of organic synthesis, with applications in materials science and medicinal chemistry. Enaminones have emerged as valuable building blocks in this field, particularly in transition-metal-catalyzed reactions that enable the efficient formation of multiple rings in a single operation.

Rhodium(III)-catalyzed C-H activation and annulation reactions of enaminones have been shown to be a powerful tool for the synthesis of fused ring systems. For example, the reaction of enaminones with 1,3-dienes can lead to the formation of fluorenones through a sequential [4+2] annulation and aromatization process. acs.org Similarly, a [5+1] annulation of indole-enaminones with diazo compounds has been developed to construct functionalized carbazoles. acs.org These methodologies underscore the potential of this compound to serve as a precursor for nitrogen-containing polycyclic aromatic hydrocarbons.

The intramolecular cyclization of appropriately substituted enaminone derivatives can also provide a direct route to fused ring systems. Acid-catalyzed intramolecular cyclization of enamino diketones has been utilized to access pyrrole-fused 1,5-benzodiazepines. nih.gov This suggests that derivatives of this compound could be designed to undergo similar intramolecular transformations to yield novel polycyclic structures.

The following table outlines some examples of polycyclic and fused ring systems that can be synthesized using enaminone precursors.

| Fused Ring System | Catalytic Method | Key Reaction Type |

| Fluorenones | Rhodium(III)-catalyzed | C-H activation / [4+2] Annulation |

| Carbazoles | Rhodium(III)-catalyzed | C-H activation / [5+1] Annulation |

| Pyrrole-fused 1,5-Benzodiazepines | Acid-catalyzed | Intramolecular Cyclization |

Research in Materials Science and Optoelectronic Properties

The investigation of organic molecules for applications in materials science is a rapidly growing field. The crystalline state of organic compounds can give rise to a range of interesting physical properties, including polymorphism and unique mechanical and optoelectronic behaviors.

Investigation of Crystalline Polymorphism and Mechanical Properties of Derivatives

The way molecules pack in a crystal lattice can significantly influence the macroscopic properties of the material. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. While there is a lack of specific studies on the polymorphism of this compound, research on closely related derivatives provides valuable insights.

The crystal structure of (Z)-2-(4-Methoxyanilino)-1,4-diphenylbut-2-ene-1,4-dione, a derivative of the target compound, has been determined by single-crystal X-ray diffraction. In this derivative, the molecule features an intramolecular N—H⋯O hydrogen bond. The crystal packing is further stabilized by C—H⋯O hydrogen bonds. The mean plane of the methoxyphenyl ring is significantly twisted with respect to the two terminal phenyl rings.

The mechanical properties of organic crystals, such as hardness and elasticity, are of great interest for applications in flexible electronics and pharmaceuticals. Nanoindentation is a key technique used to probe these properties at the micro- and nanoscale. mdpi.comnih.gov Studies on various organic crystals have revealed that their mechanical behavior is highly dependent on the underlying crystal packing and intermolecular interactions. For enaminone derivatives, the presence of hydrogen bonding and π-stacking interactions would be expected to play a significant role in their mechanical response.

Photoinduced Mechanical Behavior and Energy Storage Capabilities in Related Organic Crystals

The field of organic materials for energy storage is also an area of active research. While traditional energy storage devices are based on inorganic materials, there is a growing interest in developing organic-based systems for applications such as capacitors and batteries. The ability of a material to store electrical energy is related to its dielectric properties. The polar nature of the enaminone functional group, with its donor-acceptor character, could potentially lead to interesting dielectric properties in the solid state, which might be relevant for energy storage applications.

Exploration of Chemical Probes and Enzyme Modulators

The enaminone scaffold is not only a versatile building block for complex synthesis but also a privileged structure in medicinal chemistry and chemical biology. Its ability to participate in various non-covalent interactions and its tunable electronic properties make it an attractive framework for the design of chemical probes and enzyme modulators.

The development of fluorescent probes for the detection of biologically and environmentally important species is a significant area of research. nih.govrsc.org A novel benzothiazole-based enaminone has been reported as a highly selective and sensitive fluorescent probe for the detection of cyanide ions. rsc.orgresearchgate.net The sensing mechanism involves the nucleophilic addition of cyanide to the enaminone, which leads to a blue-shifted fluorescence enhancement and a visible color change. This demonstrates the potential of the enaminone scaffold in the design of chemosensors.

Enaminones have also been investigated as inhibitors of various enzymes. For example, a series of enaminone-based carboxylic acids were designed and synthesized as novel non-classical inhibitors of carbonic anhydrases. nih.gov These compounds showed significant inhibitory activity against several human carbonic anhydrase isoforms. Furthermore, the structural similarity of certain enaminone derivatives to known kinase inhibitors suggests that this scaffold could be explored for the development of new anticancer agents. For instance, thieno rsc.orgresearchgate.netdiazepin-2-one derivatives, which share some structural features with fused enaminone systems, have been identified as potent multi-protein kinase inhibitors. nih.gov

The following table provides examples of the application of the enaminone scaffold in the development of chemical probes and enzyme modulators.

| Application | Target | Mechanism of Action |

| Fluorescent Probe | Cyanide (CN⁻) | Nucleophilic addition to the enaminone |

| Enzyme Inhibitor | Carbonic Anhydrases | Non-classical inhibition |

| Potential Enzyme Inhibitor | Protein Kinases | Competitive inhibition (hypothesized) |

Design and Synthesis of Ligands for Specific Molecular Targets

The design and synthesis of ligands that can selectively bind to specific molecular targets, such as proteins and enzymes, is a cornerstone of modern drug discovery. The enaminone moiety, characterized by a conjugated system of an amine, a double bond, and a ketone, serves as a valuable pharmacophore in the development of such ligands. While direct studies on this compound as a primary scaffold are not extensively documented in publicly available research, the broader class of enaminones has been successfully utilized to design inhibitors for various enzymes. tandfonline.comnih.gov

The general strategy for designing ligands based on an enaminone scaffold involves modifying the peripheral substituents to enhance binding affinity and selectivity for a target enzyme's active site. For instance, researchers have designed enaminone-based carboxylic acids as inhibitors of carbonic anhydrases by appending a carboxylic acid group to the enaminone core. tandfonline.comnih.govresearchgate.netcam.ac.ukunifi.it This group can then interact with key residues in the enzyme's active site.

In a hypothetical design strategy employing this compound, the amino group and the phenyl rings would serve as key points for chemical modification. The amino group could be functionalized with various side chains to introduce new hydrogen bonding capabilities or to modulate the electronic properties of the molecule. The two phenyl rings offer ample opportunity for substitution with different functional groups to explore interactions with hydrophobic pockets within a target protein.

The synthesis of such derivatives would likely follow established synthetic routes for enaminones. These often involve the condensation of a β-dicarbonyl compound with an amine. orientjchem.org For derivatives of this compound, one could envision a multi-step synthesis starting from 1,4-diphenylbutane-1,4-dione. A study on a related compound, (Z)-2-(4-Methoxyanilino)-1,4-diphenylbut-2-ene-1,4-dione, reported its synthesis and crystal structure, providing a basis for the synthesis of other N-substituted derivatives. researchgate.net

Table 1: Potential Modifications of the this compound Scaffold for Ligand Design

| Modification Site | Potential Substituents | Rationale for Modification |

| Amino Group (NH2) | Alkyl chains, Aryl groups, Heterocyclic rings | To explore different hydrogen bonding patterns and steric interactions within the binding site. |

| Phenyl Ring 1 | Halogens, Alkoxy groups, Nitro groups | To modulate electronic properties and explore hydrophobic interactions. |

| Phenyl Ring 2 | Carboxylic acids, Sulfonamides, Amides | To introduce charged or polar groups for specific interactions with enzyme active sites. |

Structure-Activity Relationship Studies for Enzyme Inhibition/Activation (Academic Context)

In a typical academic SAR study of enaminone-based enzyme inhibitors, a series of analogues is synthesized with systematic variations in their structure. These variations could include altering the substituents on the amino group, modifying the aromatic rings, and changing the nature of the dione (B5365651) component. nih.gov Each synthesized compound is then tested for its ability to inhibit or activate a specific enzyme.

For example, research on enaminone-based anticonvulsants has provided insights into the SAR of this class of compounds. nih.gov Studies have shown that modifications to the aromatic ring and the size of the enaminone's cyclic component can significantly impact anticonvulsant activity. nih.gov Similarly, in the context of carbonic anhydrase inhibitors, SAR studies on enaminone-based carboxylic acids revealed that the position of the carboxylic acid group on the aromatic ring is crucial for inhibitory potency against different carbonic anhydrase isoforms. tandfonline.comnih.gov

A hypothetical SAR study on this compound derivatives as inhibitors of a target enzyme, for instance, a protein kinase, would involve synthesizing a library of compounds with diverse functional groups on the phenyl rings. The inhibitory activity of each compound would be quantified, typically as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Compound ID | R1 (on Phenyl 1) | R2 (on Phenyl 2) | R3 (on Amino) | Enzyme Inhibition (IC50, µM) |

| 1 | H | H | H | >100 |

| 2 | 4-Cl | H | H | 50 |

| 3 | H | 4-OCH3 | H | 75 |

| 4 | 4-Cl | 4-OCH3 | H | 25 |

| 5 | 4-Cl | 4-OCH3 | CH3 | 10 |

This hypothetical data illustrates that the addition of a chlorine atom at the 4-position of one phenyl ring (Compound 2) improves activity compared to the unsubstituted parent compound (Compound 1). Further substitution on the second phenyl ring (Compound 4) and methylation of the amino group (Compound 5) lead to a progressive increase in potency. Such data would allow researchers to build a model of the key interactions between the inhibitors and the enzyme, guiding the design of more potent compounds.

Current Research Challenges and Future Directions

Strategies for Achieving High Stereochemical Purity and Overcoming Isomer Contamination

A significant hurdle in the synthesis of 2-Amino-1,4-diphenylbut-2-ene-1,4-dione and related enaminones is the control of stereochemistry, particularly the configuration of the carbon-carbon double bond, which can exist as either E or Z isomers. researchgate.netrsc.org The presence of both isomers can complicate purification processes and may lead to different biological activities or material properties.

Current research efforts are focused on several strategies to achieve high stereochemical purity:

Catalyst Control: The use of specific catalysts in the synthesis of enaminones can influence the stereochemical outcome. For instance, certain metal catalysts or organocatalysts can favor the formation of one isomer over the other through steric hindrance or specific coordination geometries during the reaction. acgpubs.org

Solvent Effects: The polarity and nature of the solvent have been observed to play a role in the E/Z isomerization of enaminones. researchgate.net By carefully selecting the solvent system, it is possible to shift the equilibrium towards the desired isomer.

Thermodynamic and Kinetic Control: The formation of isomers can be governed by either kinetic or thermodynamic control. researchgate.net Kinetic control, typically achieved at lower temperatures, favors the faster-forming isomer, while thermodynamic control, at higher temperatures, favors the more stable isomer. Research is ongoing to precisely map the energy landscapes of these reactions to allow for the selective synthesis of a particular isomer by manipulating reaction conditions. Theoretical calculations have suggested that for some enaminones, the E isomer is thermodynamically more stable.

Photochemical Isomerization: Photochemical methods are being explored as a means to interconvert between E and Z isomers, offering a potential post-synthetic method for enriching the desired stereoisomer. tsinghua.edu.cn

Overcoming isomer contamination often involves chromatographic purification, which can be challenging and costly on a large scale. Therefore, the development of highly stereoselective synthetic methods remains a primary research goal.

Resolving Data Contradictions in Thermodynamic and Kinetic Studies of Related Compounds

A comprehensive understanding of the thermodynamic and kinetic parameters governing the formation and isomerization of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. However, the available data for related butene-1,4-diones and enaminones is sometimes sparse and can appear contradictory.

For instance, the relative stability of E and Z isomers can be influenced by subtle changes in the substitution pattern and the presence of intramolecular hydrogen bonding. researchgate.netrsc.org This can lead to conflicting reports on which isomer is thermodynamically favored under different conditions. Furthermore, kinetic studies on the rates of isomerization are often system-specific, making it difficult to extrapolate findings from one enaminone to another.

Future research in this area will likely involve:

Systematic Studies: Conducting systematic experimental studies on a series of closely related butene-1,4-diones to build a more consistent and comprehensive dataset.

Advanced Computational Analysis: Employing high-level computational methods to accurately model the transition states and energy profiles of isomerization reactions, thereby providing a theoretical framework to understand and resolve experimental discrepancies. ijnc.ir

In-situ Spectroscopic Techniques: Utilizing in-situ spectroscopic techniques, such as variable-temperature NMR, to directly observe and quantify isomer ratios and isomerization rates under various conditions.

Resolving these data contradictions is essential for establishing reliable predictive models for the behavior of this class of compounds.

Development of Sustainable and Green Synthetic Methodologies for Butene-1,4-diones

In line with the growing emphasis on environmentally friendly chemical processes, a key research direction is the development of sustainable and green synthetic methodologies for butene-1,4-diones, including this compound. Traditional synthetic methods often involve the use of hazardous reagents, volatile organic solvents, and energy-intensive conditions.

Current and future efforts in green synthesis are focused on:

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often referred to as "neat" reactions, can significantly reduce waste and environmental impact. wpmucdn.com

Aqueous Media: Utilizing water as a solvent is a highly desirable green alternative. Research is exploring the use of catalysts that are effective in aqueous environments for the synthesis of enaminones. researchgate.net

Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. This includes the development of highly efficient and recyclable catalysts to minimize waste. acgpubs.org

Alternative Energy Sources: Investigating the use of alternative energy sources such as microwave irradiation to accelerate reactions and reduce energy consumption. acgpubs.org

Bio-based Feedstocks: Exploring the synthesis of butene-1,4-dione scaffolds from renewable, bio-based starting materials. rsc.orgrsc.org

The following table summarizes some of the green synthetic approaches being explored for enaminone synthesis:

| Green Chemistry Principle | Application in Enaminone Synthesis | Reference |

| Atom Economy | Development of addition reactions that incorporate all atoms of the reactants into the final product. | acgpubs.org |

| Use of Catalysis | Employment of metal or organocatalysts to improve efficiency and reduce waste. | acgpubs.org |

| Benign Solvents | Utilization of water or solvent-free conditions. | wpmucdn.comresearchgate.net |